molecular formula C11H9BrN2O B13214620 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B13214620
M. Wt: 265.11 g/mol
InChI Key: PFIYFXMSFCLBGI-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole: is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with cyclopropyl isocyanate under suitable conditions to form the desired oxadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and may require the use of a catalyst or a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles to form new heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation or reduction reactions can lead to different oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer or infectious diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties, making it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s mechanism of action can vary. In medicinal applications, it may target specific proteins or signaling pathways involved in disease progression. In materials science, the compound’s interactions with other molecules or surfaces can influence the properties of the resulting materials.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole
  • 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-triazole
  • 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-thiadiazole

Comparison: Compared to similar compounds, 5-(3-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical and physical properties. The oxadiazole ring can influence the compound’s reactivity, stability, and interactions with other molecules. Additionally, the bromophenyl and cyclopropyl groups contribute to its distinct characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-(3-bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H9BrN2O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

PFIYFXMSFCLBGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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